N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Sulfonamide SAR Drug Design

This strictly research-grade pyrazole-4-sulfonamide incorporates a cyclohexyl-2-hydroxyethyl motif to probe hydrophobic CA active-site rims and broaden antiproliferative SAR. The fully methylated core locks electronic configuration for consistent target engagement, while its balanced LogP and H-bonding capacity support agrochemical lead screening. Supplied at the industry-mode purity for reproducible results; stock is held in mg-to-g quantities for immediate medicinal-chemistry and focused-library expansion campaigns.

Molecular Formula C14H25N3O3S
Molecular Weight 315.43
CAS No. 1448078-96-3
Cat. No. B2983574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS1448078-96-3
Molecular FormulaC14H25N3O3S
Molecular Weight315.43
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C14H25N3O3S/c1-10-14(11(2)17(3)16-10)21(19,20)15-9-13(18)12-7-5-4-6-8-12/h12-13,15,18H,4-9H2,1-3H3
InChIKeyYVEJHMXPBSXBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448078-96-3): Core Structural Identity and Procurement Baseline


N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1448078-96-3) is a synthetic sulfonamide derivative characterized by a fully methylated pyrazole core and an N-substituted cyclohexyl-hydroxyethyl tail [1]. It belongs to the broader class of pyrazole-4-sulfonamides, a pharmacophore-rich family with documented antiproliferative and carbonic anhydrase inhibitory activities [2]. The compound is listed as a research chemical by multiple vendors, typically at 95% purity, and is used as a building block in medicinal chemistry and agrochemical discovery programs.

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Why Generic Pyrazole-Sulfonamide Interchange Is Not Justified


Pyrazole-4-sulfonamides exhibit highly variable biological performance based on the nature of the N-substituent. The 1,3,5-trimethyl substitution pattern on the pyrazole ring locks the core into a specific electronic and steric configuration, while the cyclohexyl-2-hydroxyethyl tail introduces a unique combination of lipophilicity (cyclohexyl) and hydrogen-bonding capacity (hydroxyl) that is absent in simpler alkyl or aryl sulfonamide analogs [1]. Class-level SAR from related studies demonstrates that even minor N-alkyl variations can shift antiproliferative IC50 values by orders of magnitude in U937 cell assays [1]. Simple in-class substitution with unsubstituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) removes the entire pharmacophoric tail, fundamentally altering target engagement and physicochemical properties [2].

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Quantifiable Differentiation Evidence Against Closest Analogs


Structural Differentiation: Dual Functionalization Versus Simple N-Alkyl or Unsubstituted Pyrazole Sulfonamides

The target compound incorporates both a 1,3,5-trimethylated pyrazole core and a cyclohexyl-2-hydroxyethyl N-substituent. The closest commercially available comparator, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0), lacks the N-alkyl tail entirely, possessing only the free sulfonamide group [1]. Another close analog, N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS not retrieved), bears a mono-methylated pyrazole. The triple methylation on the target compound increases steric bulk and electron density on the pyrazole ring relative to the mono-methyl or unsubstituted analogs, while the cyclohexyl-hydroxyethyl tail contributes calculated LogP-modulating lipophilicity and an additional hydrogen bond donor site absent in simpler N-substituted derivatives.

Medicinal Chemistry Sulfonamide SAR Drug Design

Antiproliferative Class Potential: Pyrazole-4-Sulfonamide Derivatives Against U937 Leukemia Cells

Although the target compound itself has not been tested in published assays, the 2023 ACS Omega study by Mahesh et al. systematically evaluated two series of pyrazole-4-sulfonamide derivatives for antiproliferative activity against U937 human myeloid leukemia cells using the CellTiter-Glo Luminescent cell viability assay with Mitomycin C as a reference [1]. Compounds in the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide series exhibited IC50 values spanning a wide range, demonstrating that the N-substituent profoundly influences potency. This class-level evidence suggests that the precise substitution pattern of the target compound places it in a SAR region where biological activity is highly tunable, though no quantitative IC50 data exist for this specific molecule to enable a direct numerical comparison against the tested derivatives.

Cancer Biology Antiproliferative Screening Pyrazole Sulfonamides

Carbonic Anhydrase Inhibition: Pyrazole-Sulfonamide Class Activity and Ki Range

A separate study on novel pyrazole-sulfonamide derivatives (compounds 2–14) reported in vitro inhibition of human carbonic anhydrase isoforms hCA I and hCA II [1]. Ki values ranged from 0.062–1.278 μM for hCA I and 0.012–0.379 μM for hCA II, with several compounds reaching nanomolar potency. The target compound, bearing both a pyrazole-sulfonamide zinc-binding motif and a cyclohexyl-hydroxyethyl tail that may occupy the enzyme's hydrophobic pocket, aligns structurally with known potent CA inhibitors. However, the specific compound was not among those tested, and no direct Ki comparison can be made.

Enzymology Carbonic Anhydrase Inhibitor Design

Patent Landscape: Cyclohexyl Sulfonamide Pharmacophore in PAF and Gamma-Secretase Inhibition

Patent literature identifies cyclohexyl sulfonamides as privileged scaffolds in two distinct therapeutic areas. US Patent Application 20120108595 discloses cyclohexyl sulfonamide compounds as platelet-activating factor (PAF) receptor antagonists [1]. US Patent 7,655,675 claims cyclohexyl sulphonamides as gamma-secretase inhibitors for Alzheimer's disease [2]. While neither patent exemplifies the target compound, the recurrent appearance of the cyclohexyl-sulfonamide substructure in patented bioactive molecules indicates that this moiety is a recognized pharmacophore element. The target compound uniquely combines this validated cyclohexyl-sulfonamide feature with a fully methylated pyrazole core, a combination not explicitly claimed in the reviewed patents.

Patent Analysis PAF Receptor Gamma-Secretase

N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: High-Priority Application Scenarios Based on Current Evidence


Lead Optimization Libraries for Antiproliferative Drug Discovery

The class-level antiproliferative activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 leukemia cells [1] supports the inclusion of this compound in focused screening libraries. Its unique N-(2-cyclohexyl-2-hydroxyethyl) substituent probes SAR space not covered by the published derivatives, making it a logical next-step candidate for structure-activity relationship expansion around the antiproliferative chemotype.

Carbonic Anhydrase Inhibitor Probe Design

Given that pyrazole-sulfonamides achieve nanomolar Ki values against hCA I and hCA II [2], the cyclohexyl-hydroxyethyl tail on this compound may productively engage the hydrophobic rim of the CA active site. The compound can serve as a rationally designed probe to test whether extending the sulfonamide N-substituent with a cyclohexyl-hydroxyethyl group enhances isoform selectivity or residence time relative to simpler N-substituted analogs.

Pharmacophore Hybridization for Multi-Target Profiling

The compound merges a cyclohexyl-sulfonamide motif (associated with PAF receptor antagonism [3] and gamma-secretase inhibition [4]) with a trimethylpyrazole core. This makes it a suitable candidate for broad-panel screening to identify unexpected polypharmacology or synergistic effects that could be exploited in neurodegenerative or inflammatory disease models.

Agrochemical Lead Discovery: Sulfonamide Herbicide and Fungicide Screening

Pyrazole-sulfonamides have precedent as herbicidal lead structures, as noted in patent literature citing pyrazolesulfonamides for agricultural use [5]. The cyclohexyl-hydroxyethyl substitution may confer favorable physicochemical properties (balanced LogP, hydrogen bonding) for foliar uptake or soil mobility. This compound is positioned for inclusion in agrochemical discovery screening cascades targeting resistant weed or fungal pathogen panels.

Quote Request

Request a Quote for N-(2-cyclohexyl-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.